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molecular formula C10H10O4 B047668 Dimethyl isophthalate CAS No. 1459-93-4

Dimethyl isophthalate

Cat. No. B047668
M. Wt: 194.18 g/mol
InChI Key: VNGOYPQMJFJDLV-UHFFFAOYSA-N
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Patent
US06855845B2

Procedure details

Conventionally, it is known that selective bromination of aromatic compounds having an electron-attracting group is very difficult. As techniques related to such a reaction, it is known, for example as a method for preparing dialkyl 5-bromoisophtalate a method comprising brominating dimethyl isophthalate with bromine at the presence of bromine trifluoride (BrF3) to give dimethyl 5-bromoisophtalate in a 55% yield (J. Org. Chem., 58, 239 (1993)). This method, however, uses bromine trifluoride that is expensive and intractable, and leads an aimed product in a low yield. Therefore, the above-mentioned method is not practical.
[Compound]
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dialkyl 5-bromoisophtalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
bromine trifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:3]=1.BrBr.[Br:17](F)(F)F>>[Br:17][C:10]1[CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:3]=[C:2]([CH:11]=1)[C:1]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
dialkyl 5-bromoisophtalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)OC)=CC=C1)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
bromine trifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction, it

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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